(1S,3R)-3-fluorocyclopentan-1-amine
Overview
Description
(1S,3R)-3-fluorocyclopentan-1-amine: is a chiral amine compound with a fluorine atom attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene.
Fluorination: The cyclopentene undergoes fluorination to introduce the fluorine atom at the desired position.
Amination: The fluorinated intermediate is then subjected to amination to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S,3R)-3-fluorocyclopentan-1-amine can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where the fluorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1S,3R)-3-fluorocyclopentan-1-amine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of specific enzymes due to its unique structure.
Medicine:
Drug Development: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-fluorocyclopentan-1-amine involves its interaction with specific molecular targets. The fluorine atom and the amine group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
(1S,3R)-1-chloro-3-ethylcyclopentane: Similar in structure but with a chlorine atom instead of fluorine.
(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom in this compound imparts unique chemical and biological properties compared to its analogs.
Chirality: The specific stereochemistry (1S,3R) of the compound contributes to its distinct interactions with molecular targets.
Properties
IUPAC Name |
(1S,3R)-3-fluorocyclopentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPOLBBUNYSRBS-UHNVWZDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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